O-Desmethyl Everolimus (Technical Grade)
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Overview
Description
O-Desmethyl Everolimus (Technical Grade): is a derivative of Everolimus, a well-known immunosuppressant and anticancer agent. Everolimus is a derivative of Rapamycin and functions as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. O-Desmethyl Everolimus is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Everolimus and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Everolimus involves the demethylation of Everolimus. This process typically requires the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of O-Desmethyl Everolimus follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Everolimus undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
O-Desmethyl Everolimus has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of Everolimus and its derivatives.
Biology: Employed in research to understand the biological effects and metabolism of Everolimus.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and pharmacokinetics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
O-Desmethyl Everolimus exerts its effects by inhibiting the mTOR pathway. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in treating various malignancies and preventing organ rejection .
Comparison with Similar Compounds
Everolimus: The parent compound, used as an immunosuppressant and anticancer agent.
Sirolimus (Rapamycin): Another mTOR inhibitor with similar properties.
Temsirolimus: A derivative of Sirolimus, used in cancer therapy
Uniqueness: O-Desmethyl Everolimus is unique due to its specific demethylated structure, which allows for distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound Everolimus. This uniqueness makes it valuable in research for understanding the metabolism and effects of Everolimus .
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C25H25NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h2,5,8,11,14,17-22H2,1H3 |
InChI Key |
ZVGVRAMLNXQJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.